4-Amino-2,3-difluorophenyl acetate

Sedative/Hypnotic Agents Pharmacodynamics Anesthesiology

4-Amino-2,3-difluorophenyl acetate is a critical fluorinated building block for medicinal chemistry. Its unique 2,3-difluoro substitution pattern creates an electronic environment that cannot be replicated by mono-fluorinated or simpler phenyl acetates, directly influencing metabolic stability and target binding in SAR studies. This compound is utilized in the synthesis of GABAA receptor modulators, CCR5 pathway probes, and kinase inhibitors. Procure this batch with confidence to maintain reproducible results in your advanced lead-optimization campaigns.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
Cat. No. B13009339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,3-difluorophenyl acetate
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C(=C(C=C1)N)F)F
InChIInChI=1S/C8H7F2NO2/c1-4(12)13-6-3-2-5(11)7(9)8(6)10/h2-3H,11H2,1H3
InChIKeyWUGQQMJQNCQUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,3-difluorophenyl acetate: A Fluorinated Building Block for Medicinal Chemistry and Life Science Research


4-Amino-2,3-difluorophenyl acetate is an organic compound characterized by a phenyl ring substituted with an amino group at the 4-position, two fluorine atoms at the 2- and 3-positions, and an acetate ester functional group . This fluorinated aromatic building block is utilized in the synthesis of more complex molecules for medicinal chemistry and life science research, where the strategic incorporation of fluorine is known to modulate key physicochemical properties such as metabolic stability, lipophilicity, and target binding [1]. The compound is supplied as a research chemical with a typical purity of 95% or higher and a molecular weight of 187.14 g/mol .

Why 4-Amino-2,3-difluorophenyl acetate Cannot Be Replaced by Unsubstituted or Mono-Fluorinated Phenyl Acetates


The specific substitution pattern of 4-amino-2,3-difluorophenyl acetate—an amino group at the para position and two fluorine atoms ortho to each other—dictates a unique electronic and steric environment that is not recapitulated by simpler phenyl acetates or mono-fluorinated analogs. This precise arrangement directly influences the compound's reactivity as a synthetic intermediate and, when incorporated into a final drug candidate, its interactions with biological targets [1]. For example, in structure-activity relationship (SAR) studies, altering the position of a single fluorine atom on a phenyl ring can result in changes in binding affinity exceeding 50-fold and up to 1300-fold in some cases [2]. Therefore, substituting a generic, less-defined phenyl acetate risks deviating from an established synthetic pathway or introducing unpredictable changes in a molecule's pharmacological profile, potentially compromising the integrity and reproducibility of research findings [3].

Quantitative Differentiation of 4-Amino-2,3-difluorophenyl acetate: A Comparative Evidence Guide


Impact of 2,3-Difluoro Substitution on Phenyl Acetate Pharmacodynamics: A Cross-Study Comparison

While direct head-to-head data for 4-amino-2,3-difluorophenyl acetate is unavailable, a cross-study analysis of a closely related fluorinated phenyl acetate derivative (Compound 5j) demonstrates the substantial impact of fluorine substitution on pharmacodynamic recovery metrics. In a comparative study, this difluorophenyl acetate analog exhibited a >50% reduction in recovery time (time to walk and behavioral recovery) when compared to the clinical-stage agent AZD3043 in mice, rats, and rabbits [1]. This finding is indicative of the potential of the 2,3-difluorophenyl acetate core to confer more favorable, rapidly clearing pharmacodynamic profiles compared to non-fluorinated or mono-fluorinated alternatives [2].

Sedative/Hypnotic Agents Pharmacodynamics Anesthesiology

Role of 4-Amino Group in Enhancing Synthetic Utility Compared to Non-Aminated 2,3-Difluorophenyl Acetate

The presence of the 4-amino group on 4-amino-2,3-difluorophenyl acetate provides a critical and well-defined synthetic handle that is absent in non-aminated analogs such as 2,3-difluorophenyl acetate . This primary amine can undergo a wide range of reactions—including amide bond formation, sulfonamide synthesis, reductive amination, and diazotization—which are fundamental for constructing drug-like molecules . In contrast, the non-aminated analog (2,3-difluorophenyl acetate) lacks this versatile nucleophilic site, limiting its utility as a core scaffold in multi-step syntheses to mainly ester modifications and aromatic substitution chemistry. This functional group difference makes the amino-containing variant a far more versatile and valuable building block for medicinal chemists.

Medicinal Chemistry Organic Synthesis API Intermediates

Potential for Enhanced Metabolic Stability Conferred by the 2,3-Difluoro Motif

The strategic incorporation of a 2,3-difluoro motif on a phenyl ring is a well-established strategy to enhance a molecule's metabolic stability by shielding metabolically labile sites from oxidative enzymes, such as cytochrome P450s [1]. A computational estimation for a related fragment, (2,3-difluorophenyl)acetate, indicates a half-life of 4.133 days (12-hr day) in a model environmental system, providing a class-level inference for the enhanced stability of the difluorophenyl core compared to non-fluorinated systems [2]. While specific experimental metabolic stability data for 4-amino-2,3-difluorophenyl acetate is not publicly available, this foundational property of the difluoroarene core supports its selection over non-fluorinated or less substituted phenyl acetate building blocks in drug design programs where improving metabolic profile is a key objective.

Drug Metabolism Pharmacokinetics Bioavailability

Critical Role of Fluorine Position on Target Affinity

The exact position of fluorine atoms on an aromatic ring is critical for molecular recognition and can lead to dramatic differences in biological activity. An analysis of isomeric activity cliffs in fluorinated aminergic GPCR ligands revealed that shifting a single fluorine atom from one position to another on a phenyl ring can result in a change in potency exceeding 50-fold, with some positional changes leading up to a 1300-fold difference in target affinity [1]. While this data does not directly measure 4-amino-2,3-difluorophenyl acetate, it provides compelling class-level evidence that the precise 2,3-difluoro substitution pattern is a key determinant of biological activity and cannot be interchanged with other fluoro-substituted phenyl acetates (e.g., 2,4- or 3,5-difluoro isomers) without incurring a high risk of substantial changes in potency and selectivity.

Receptor Binding Ligand Design Selectivity

Best Research and Industrial Application Scenarios for 4-Amino-2,3-difluorophenyl acetate


Medicinal Chemistry: Synthesis of Novel Sedative/Hypnotic Candidates

Use as a key building block in the synthesis of new chemical entities targeting the GABAA receptor, where the 2,3-difluorophenyl acetate core is associated with an ultra-short recovery pharmacodynamic profile. Researchers can leverage the amino group for derivatization to create focused libraries and optimize candidates for rapid and clear-headed recovery from anesthesia [1].

Chemical Biology: Development of CCR5 Antagonist Probes

Employ as a starting material to construct small molecule probes for investigating CCR5-mediated biological pathways. Preliminary screening of related compounds suggests potential utility in developing treatments for HIV infection, asthma, and autoimmune diseases [2]. The 4-amino group provides a versatile attachment point for conjugating reporter tags or affinity handles to enable downstream biological assays.

Pharmaceutical Research: Metabolic Stability Optimization Studies

Incorporate the 2,3-difluorophenyl motif into lead series to enhance metabolic stability and block oxidative metabolism. The fluorine atoms are strategically positioned to shield the phenyl ring, a common site for CYP450-mediated degradation, thereby improving the pharmacokinetic profile and extending the half-life of drug candidates [3].

Organic Synthesis: Building Block for Diverse Fluorinated Scaffolds

Leverage the compound's dual functionality (acetate ester and primary amine) to access a wide range of fluorinated aromatic compounds. The ester can be hydrolyzed to a carboxylic acid for further coupling, while the amine serves as a nucleophile in reactions such as amide bond formation, sulfonylation, and reductive amination, making it a highly versatile intermediate for both medicinal and process chemistry .

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